molecular formula C11H12INO B15337826 1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone

1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone

Cat. No.: B15337826
M. Wt: 301.12 g/mol
InChI Key: FLEUZOZMHFCANR-UHFFFAOYSA-N
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Description

1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring and a 3-iodo-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 3-iodo-4-methylbenzaldehyde with 2-pyrrolidone in the presence of a suitable catalyst, such as a Lewis acid. The reaction typically requires heating under reflux conditions to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a suitable electrophile.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrrolidinone derivatives.

Scientific Research Applications

  • Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has focused on its use as a precursor for pharmaceuticals, particularly in the development of new therapeutic agents.

  • Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone exerts its effects involves interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic outcomes.

Comparison with Similar Compounds

1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 1-(3-Iodo-4-methylphenyl)-3-tert-butyl-2H-aminopyrazole

  • 2-[(3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene

  • 3-Iodo-4-methylaniline

These compounds share the 3-iodo-4-methylphenyl group but differ in their functional groups and core structures, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C11H12INO

Molecular Weight

301.12 g/mol

IUPAC Name

1-(3-iodo-4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12INO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3

InChI Key

FLEUZOZMHFCANR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC2=O)I

Origin of Product

United States

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